



# Umbralisib: A Technical Overview of Dual PI3Kdelta and CK1-epsilon Inhibition

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#### Introduction

Umbralisib (formerly UKONIQ<sup>™</sup>) is a first-in-class oral kinase inhibitor characterized by its unique dual mechanism of action, targeting both phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1][2] Developed by TG Therapeutics, it received accelerated approval from the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of adult patients with relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[1][3] However, in June 2022, the FDA withdrew its approval due to safety concerns, specifically a possible increased risk of death observed in the UNITY-CLL clinical trial, leading to the drug's voluntary withdrawal from the market.[4][5]

Despite its market withdrawal, the novel dual-inhibitory mechanism of umbralisib remains a subject of significant scientific interest. This technical guide provides an in-depth overview of its core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. Understanding the intricacies of umbralisib's action on both PI3K $\delta$  and CK1 $\epsilon$  offers valuable insights for the future development of targeted therapies in hematological malignancies.

Core Mechanism of Action: Dual Kinase Inhibition

Umbralisib exerts its anti-neoplastic effects by concurrently inhibiting two distinct kinases that are crucial for the growth and survival of malignant B-cells.





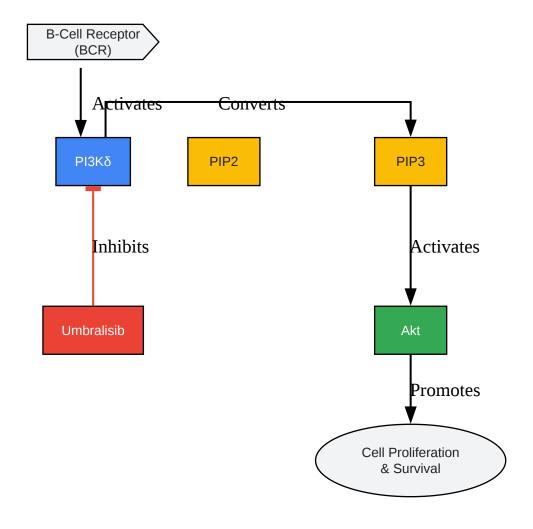


### 1. Phosphoinositide 3-Kinase-delta (PI3Kδ) Inhibition

The PI3K signaling pathway is a central regulator of cellular processes including proliferation, survival, and differentiation.[2] The delta ( $\delta$ ) isoform of PI3K is predominantly expressed in hematopoietic cells, making it a key therapeutic target in B-cell malignancies like lymphoma and leukemia.[2][6] In these cancers, the B-cell receptor (BCR) signaling pathway is often constitutively active, leading to chronic PI3K $\delta$  activation. This promotes cell survival and proliferation.[7]

Umbralisib is a potent and selective inhibitor of PI3K $\delta$ .[8] By blocking the catalytic activity of PI3K $\delta$ , umbralisib prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to the inactivation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn inhibits a cascade of pro-survival signals.[9][10] In vitro studies have demonstrated that umbralisib inhibits malignant B-cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration.[11][12]





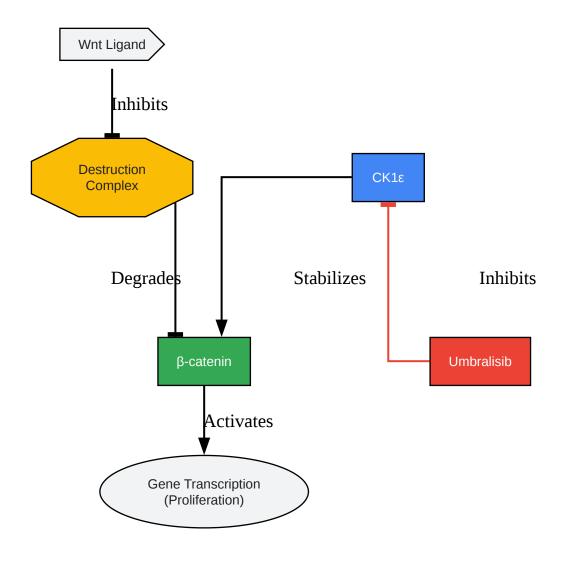
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PI3K-delta signaling pathway inhibition by umbralisib.

#### 2. Casein Kinase 1-epsilon (CK1E) Inhibition

Distinct from other PI3K inhibitors, umbralisib also targets CK1 $\epsilon$ , a serine/threonine protein kinase implicated in the pathogenesis of various cancers.[8][11] CK1 $\epsilon$  is involved in the regulation of oncoprotein translation and plays a role in critical signaling pathways, including the Wnt/ $\beta$ -catenin pathway, which is often dysregulated in cancer.[2][13] The kinase can positively regulate the Wnt pathway by acting on multiple components, contributing to the stability of  $\beta$ -catenin in the cytoplasm.[13][14] By inhibiting CK1 $\epsilon$ , umbralisib disrupts these protumorigenic signaling cascades.[15] This secondary mechanism may contribute to umbralisib's distinct clinical profile and potentially mitigate some of the autoimmune-like toxicities seen with other PI3K $\delta$  inhibitors.[7]





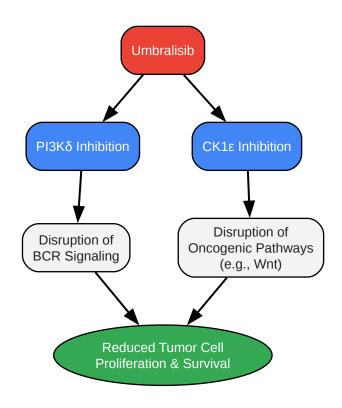
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CK1-epsilon's role in the Wnt/ $\beta$ -catenin pathway.

### 3. Logical Relationship of Dual Inhibition

The concurrent inhibition of both PI3K $\delta$  and CK1 $\epsilon$  provides a multi-pronged attack on cancer cell signaling networks. While PI3K $\delta$  inhibition directly impacts the primary survival pathway in B-cell malignancies, CK1 $\epsilon$  inhibition targets alternative pathways that also contribute to cell growth and survival. This dual action may lead to a more profound and durable anti-tumor response.





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Logical flow of umbralisib's dual inhibitory action.

## **Quantitative Data Summary**

The following tables summarize key quantitative data regarding the inhibitory activity and clinical efficacy of umbralisib.

Table 1: In Vitro Inhibitory Activity of Umbralisib

| Target | IC50 (nM)         | Selectivity vs.<br>Pl3Kδ | Reference |
|--------|-------------------|--------------------------|-----------|
| РІЗКδ  | 22                | -                        | [8]       |
| ΡΙ3Κα  | >10,000           | >1500-fold               | [8][16]   |
| РІЗКβ  | 1,116             | ~50-fold                 | [8]       |
| РІЗКу  | 1,065             | ~225-fold                | [8][16]   |
| CK1ɛ   | Potent Inhibition | -                        | [17]      |



Note: IC50 values can vary based on assay conditions. CK1ɛ specific IC50 values are not consistently reported in public literature but its inhibition is a key feature of the drug.

Table 2: Clinical Efficacy from UNITY-NHL Phase IIb Trial

| Indication                            | Number of<br>Patients | Overall<br>Response<br>Rate (ORR)<br>(95% CI) | Complete<br>Response<br>(CR) | Median Duration of Response (DOR) (95% CI) | Reference |
|---------------------------------------|-----------------------|---|------------------------------|--|-----------|
| Marginal<br>Zone<br>Lymphoma<br>(MZL) | 69                    | 49% (37.0,<br>61.6)                           | 16%                          | Not<br>Reached<br>(9.3, NE)                | [3][15]   |
| Follicular<br>Lymphoma<br>(FL)        | 117                   | 43% (33.6,<br>52.2)                           | 3%                           | 11.1 months<br>(8.3, 16.4)                 | [3][15]   |

Data based on the pivotal trial supporting umbralisib's accelerated approval.

Table 3: Key Safety Data from Pooled Analysis (N=221)



| Adverse Reaction<br>(Any Grade)     | Frequency | Grade ≥3 | Reference |
|-------------------------------------|-----------|----------|-----------|
| Increased<br>Creatinine             | 75%       | 5%       | [3]       |
| Diarrhea-Colitis                    | 58%       | 10%      | [3][16]   |
| Fatigue                             | 41%       | 2%       | [3]       |
| Nausea                              | 38%       | 1%       | [3]       |
| Neutropenia                         | 31%       | 12%      | [3][16]   |
| Transaminase<br>Elevation (AST/ALT) | 30%       | 7%       | [3]       |
| Musculoskeletal Pain                | 24%       | 1%       | [3]       |
| Anemia                              | 23%       | 5%       | [3]       |
| Thrombocytopenia                    | 22%       | 5%       | [3]       |

Most common adverse reactions reported in ≥20% of patients.

## **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key assays used to characterize inhibitors like umbralisib.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

- Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower ATP level signifies higher kinase activity. The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.
- Materials:



- Recombinant human PI3Kδ or CK1ε enzyme.
- Kinase-specific substrate (e.g., PIP2 for PI3Kδ).
- ATP solution.
- Umbralisib (or other test inhibitor) serially diluted in DMSO.
- ADP-Glo™ Reagent and Kinase Detection Reagent.
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
- 384-well white assay plates.
- Luminometer plate reader.
- Methodology:
  - Prepare serial dilutions of umbralisib in DMSO, then dilute further in the assay buffer.
  - $\circ$  Add 2.5 µL of the diluted inhibitor or DMSO vehicle control to the wells of a 384-well plate.
  - Add 2.5 μL of a 2x enzyme/substrate mix to each well.
  - $\circ$  Initiate the kinase reaction by adding 5  $\mu L$  of a 2x ATP solution. Incubate for 1 hour at room temperature.
  - Stop the reaction and deplete the remaining ATP by adding 5 μL of ADP-Glo™ Reagent.
     Incubate for 40 minutes.
  - $\circ$  Convert the generated ADP to ATP by adding 10  $\mu$ L of the Kinase Detection Reagent. Incubate for 30 minutes.
  - Measure the luminescence signal using a plate reader. The light signal is proportional to the ADP generated and thus to the kinase activity.
- Data Analysis:



- Normalize the data, setting the "no enzyme" control as 100% inhibition and the "DMSO vehicle" control as 0% inhibition.
- Plot the percent inhibition versus the log concentration of umbralisib.
- Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol 2: Cell Proliferation Assay (AlamarBlue™)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Principle: The AlamarBlue<sup>™</sup> reagent contains resazurin, which is reduced by metabolically active cells to the fluorescent resorufin. The fluorescent signal is proportional to the number of viable cells.
- Materials:
  - Lymphoma cell lines (e.g., Toledo, SU-DHL-4).
  - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
  - Umbralisib.
  - AlamarBlue™ HS Cell Viability Reagent.
  - 96-well clear-bottom black plates.
  - Fluorescence plate reader.
- Methodology:
  - Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere or acclimate overnight.
  - Treat cells with a range of umbralisib concentrations or a vehicle control (DMSO).
  - Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.



- Add AlamarBlue<sup>™</sup> reagent (10% of the well volume) to each well.
- Incubate for 2-4 hours, protected from light.
- Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
- Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).



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General workflow for a cell proliferation assay.

### Conclusion

Umbralisib is a unique kinase inhibitor that potently targets both PI3K $\delta$  and CK1 $\epsilon$ . This dual mechanism disrupts the primary B-cell receptor survival pathway while simultaneously modulating other oncogenic signaling cascades. Clinical data from the UNITY-NHL trial demonstrated meaningful activity in heavily pretreated patients with indolent lymphomas, leading to its accelerated FDA approval.[16][18] However, subsequent safety signals highlighting a potential increased risk of death led to its withdrawal from the market.[4]

For the scientific and drug development community, umbralisib serves as an important case study. Its clinical journey underscores the delicate balance between efficacy and toxicity in targeted cancer therapy. The exploration of its dual inhibitory mechanism provides a valuable foundation for designing next-generation inhibitors with improved therapeutic windows, potentially by refining selectivity or exploring novel combinations that exploit synthetic lethalities in cancer cells. The insights gained from umbralisib will continue to inform the development of safer and more effective treatments for hematological malignancies.



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